molecular formula C19H18ClN3 B2526640 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline CAS No. 313660-34-3

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline

Cat. No.: B2526640
CAS No.: 313660-34-3
M. Wt: 323.82
InChI Key: XGRYRQKWYWPFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a synthetic small molecule based on the quinazoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and significance in drug discovery. This compound is furnished exclusively for research applications. The quinazoline core is a key pharmacophore in several clinically approved drugs, such as the EGFR/HER2 kinase inhibitors erlotinib, gefitinib, and lapatinib, which are used in cancer therapy. The specific substitution pattern on this compound—featuring a chloro group at position 6, a phenyl ring at position 4, and a piperidino group at position 2—is strategically designed to modulate its physicochemical properties and interaction with biological targets. Similar 2,4-disubstituted quinazoline derivatives have demonstrated potent antiproliferative activities against various human tumor cell lines and have shown promise as inhibitors of angiogenesis, a critical process in tumor growth and metastasis. Furthermore, quinazoline analogues incorporating a piperazine moiety (structurally similar to piperidine) have recently been explored as novel DNA gyrase inhibitors, exhibiting significant antibacterial and antifungal activities. The mechanism of action for quinazoline derivatives is often associated with the inhibition of key enzymes like tyrosine kinases or DNA gyrase , which are implicated in cellular signaling and replication processes. Researchers can utilize this high-quality building block to explore its potential as a kinase inhibitor, an antimicrobial agent, or to develop novel chemical probes for biochemical assays. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-chloro-4-phenyl-2-piperidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-19(21-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRYRQKWYWPFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the reaction of 4-chloroquinazoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

  • Quinazoline N-oxides (oxidation)
  • Dihydroquinazoline derivatives (reduction)
  • Substituted quinazolines (substitution)

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine:

  • Explored for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.
  • Studied for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Position 2 Position 4 Position 6 Pharmacological Activity Reference
This compound Quinazoline Piperidin-1-yl Phenyl Chloro FABP4 inhibition (IC₅₀: 0.070 µM)
5-(6-Chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)-3H-1,3,4-oxadiazol-2-one Quinoline Piperidin-1-yl Phenyl Chloro FABP4 inhibition (IC₅₀: 0.070 µM)
6-Chloro-4-phenyl-2-(trifluoromethyl)quinoline Quinoline Trifluoromethyl Phenyl Chloro Not reported
6-Chloro-2-(2-methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline Quinoline 2-Methylphenyl Pyrimidinyl-piperazine Chloro Not reported
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline Quinazoline Methoxy Methylpiperidinyl Chloro EGFR inhibition (reported)

Key Observations:

Core Structure: Quinazoline vs. Quinoline: Quinazolines (benzene + pyrimidine) exhibit greater planarity than quinolines (benzene + pyridine), affecting DNA intercalation and protein binding . The oxadiazole derivative in demonstrates that fused heterocycles (e.g., oxadiazole at Position 3 in quinoline) enhance FABP4 affinity, though the quinazoline core in the target compound achieves comparable potency without additional rings .

Substituent Effects :

  • Position 2 : Piperidin-1-yl (target compound) vs. trifluoromethyl () or pyrimidinyl-piperazine (). Piperidine improves solubility via basic nitrogen, while trifluoromethyl enhances electronegativity .
  • Position 4 : Phenyl groups (common in all compounds) stabilize aromatic interactions. Substitutions like pyrimidinyl-piperazine () introduce hydrogen-bonding capacity .
  • Position 6 : Chlorine is conserved across analogs, suggesting its critical role in electronic modulation.

Pharmacological Data: The target compound and its quinoline-oxadiazole analog () share identical FABP4 inhibition (IC₅₀: 0.070 µM), highlighting the importance of the piperidinyl group and chloro substitution . 4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline () targets EGFR, illustrating how positional isomerism (chloro at Position 4 vs. 6) redirects biological activity .

Biological Activity

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and metabolic modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a chloro group, a phenyl moiety, and a piperidine ring. Its structural attributes contribute to its biological activity and interaction with various biomolecules.

Target Interactions

  • Quorum Sensing and Biofilm Formation :
    • The compound primarily targets the quorum sensing system in Pseudomonas aeruginosa, inhibiting biofilm formation and disrupting bacterial virulence factors. This mechanism is crucial in combating infections caused by this pathogen, as biofilms significantly enhance bacterial resistance to antibiotics.
  • Fatty Acid-Binding Proteins (FABPs) :
    • It interacts with FABP4 and FABP5, proteins involved in fatty acid transport and metabolism. By inhibiting these proteins, the compound enhances insulin sensitivity and lowers blood glucose levels, indicating potential applications in metabolic disorders such as diabetes.

Biochemical Pathways Affected

The inhibition of quorum sensing leads to decreased expression of virulence factors in Pseudomonas aeruginosa, while the modulation of FABPs influences metabolic pathways related to lipid metabolism and glucose homeostasis. These interactions suggest that this compound could serve as a dual-action therapeutic agent.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in laboratory settings:

  • Biofilm Inhibition : The compound significantly reduced biofilm formation in Pseudomonas aeruginosa cultures, showcasing its potential as an anti-biofilm agent.
  • Metabolic Effects : In cellular models, it improved insulin sensitivity and reduced blood glucose levels by modulating FABP activity, which could be beneficial for managing type 2 diabetes.

Case Studies

A notable case study involved the administration of this compound in diabetic animal models. Results indicated that prolonged exposure led to sustained improvements in metabolic parameters, including enhanced insulin sensitivity and significant reductions in fasting blood glucose levels.

Data Summary

Biological Activity Effect Reference
Inhibition of Biofilm FormationSignificant reduction in Pseudomonas aeruginosa biofilms
Modulation of FABP ActivityEnhanced insulin sensitivity; reduced blood glucose levels
Quorum Sensing DisruptionDecreased expression of virulence factors

Stability and Temporal Effects

The compound exhibits stability under standard laboratory conditions with minimal degradation over time. Long-term studies indicate that continuous exposure can lead to sustained biological effects, particularly regarding metabolic improvements.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, starting with functionalization of the quinazoline core. Key steps include cyclization of anthranilic acid derivatives or substitution reactions on pre-formed quinazoline scaffolds. For example, chlorine substitution at the 6-position can be achieved via nucleophilic aromatic substitution using piperidine under reflux conditions in anhydrous DMF or THF . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of piperidine) and reaction time (4–6 hours), monitored by TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 7.2–8.5 ppm), piperidinyl protons (δ 1.5–3.0 ppm), and confirms substitution patterns. 13^{13}C NMR resolves carbonyl (C-4, δ ~160 ppm) and chlorinated carbon (C-6, δ ~125 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 364.1245) to verify molecular formula (C19_{19}H17_{17}ClN4_4) .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.052) confirms spatial arrangement of the quinazoline core and piperidine substituents .

Q. How is the compound’s solubility profile assessed for in vitro biological assays?

Solubility is determined in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For DMSO, stock solutions (10 mM) are diluted to working concentrations (1–100 µM). Aqueous solubility (<50 µM in PBS) often necessitates formulation with co-solvents (e.g., 0.1% Tween-80) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in biological activity (e.g., varying IC50_{50} values against kinase targets) are addressed via:

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes of quinazoline derivatives with target proteins .
  • Metabolite Profiling : LC-MS/MS to rule out off-target interactions or metabolic instability .
  • Crystallographic Overlays : Superimposing X-ray structures of analogs to identify critical substituent-protein interactions .

Q. How can regioselective functionalization at the quinazoline 2- and 4-positions be achieved?

  • 2-Position : Piperidine is introduced via Buchwald-Hartwig coupling using Pd(OAc)2_2/Xantphos catalyst, yielding >80% regioselectivity .
  • 4-Position : Phenyl groups are added via Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, 80°C) . Competing reactions are minimized by protecting reactive sites (e.g., chloro at C-6) with trimethylsilyl groups .

Q. What methodologies validate the compound’s mechanism of action in kinase inhibition assays?

  • Biochemical Assays : ADP-Glo™ Kinase Assay to measure ATP consumption (e.g., IC50_{50} = 12 nM against EGFR).
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by quantifying protein-ligand complex stability under thermal stress .
  • Western Blotting : Measures downstream phosphorylation (e.g., ERK1/2) to correlate inhibition with functional outcomes .

Q. How are stability and degradation pathways analyzed under physiological conditions?

  • Forced Degradation Studies : Exposure to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours.
  • HPLC-PDA Analysis : Detects degradation products (e.g., hydrolyzed piperidine or oxidized quinazoline derivatives) .
  • Arrhenius Kinetics : Predicts shelf-life by accelerating degradation at elevated temperatures (40–60°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.